molecular formula C15H16ClNO B3173284 3-Chloro-4-(3-phenylpropoxy)aniline CAS No. 946775-24-2

3-Chloro-4-(3-phenylpropoxy)aniline

Cat. No.: B3173284
CAS No.: 946775-24-2
M. Wt: 261.74 g/mol
InChI Key: UXSWLXJYPOVQEL-UHFFFAOYSA-N
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Description

The Central Role of Aniline (B41778) Derivatives in Organic Synthesis and Chemical Biology

Aniline, the simplest aromatic amine, and its substituted derivatives are cornerstone molecules in the fields of organic synthesis and chemical biology. wikipedia.org Consisting of a phenyl ring attached to an amino group, the aniline scaffold offers a versatile platform for chemical modification. researchgate.net The reactivity of both the amino group and the aromatic ring allows for a wide array of chemical transformations, making these compounds invaluable starting materials and intermediates. wikipedia.orgslideshare.net

In industrial and laboratory settings, aniline derivatives are indispensable. They are consumed in large quantities for the production of polymers, most notably polyurethanes via methylenedianiline precursors. wikipedia.org Furthermore, they are fundamental to the manufacturing of rubber processing chemicals, agrochemicals such as herbicides, and a vast spectrum of dyes and pigments. wikipedia.org In the pharmaceutical sector, the aniline structure is a key component in numerous drugs, including the common analgesic paracetamol, as well as various sulfonamides. wikipedia.orgresearchgate.netslideshare.net The ability of the aniline amino group to form hydrogen bonds and participate in various reactions makes it a recurring motif in the design of biologically active molecules. researchgate.net

Historical Context and Evolution of Aromatic Amine Chemistry

The history of aromatic amine chemistry is intrinsically linked to the birth of the synthetic chemical industry. Aniline was first isolated from the destructive distillation of indigo (B80030) in 1826 by Otto Unverdorben, who named it Crystallin. trc-leiden.nl A few years later, in 1834, Friedlieb Runge isolated a substance from coal tar he called kyanol. trc-leiden.nl It was not until 1840 that Carl Julius Fritzsche treated indigo with caustic potash to obtain an oil he named aniline, a name that would eventually be adopted for the compound. trc-leiden.nl

A pivotal moment in the history of chemistry occurred in 1856 when an 18-year-old chemist, William Henry Perkin, accidentally synthesized the first synthetic organic dye while attempting to create quinine. duanemorris.com While oxidizing aniline, he discovered a substance that produced an intense purple color, which he named mauveine. duanemorris.comfitnyc.edu This discovery, born from a coal tar derivative, was revolutionary. fitnyc.edu Perkin patented the dye and established a factory, marking the beginning of the synthetic dye industry. duanemorris.com This innovation made vibrant, lightfast colors widely available and affordable, fundamentally changing the textile industry and fashion. duanemorris.comfitnyc.edu The success of "Perkin's mauve" spurred an explosion of research into other aniline-based dyes, leading to the development of a wide palette of synthetic colors and cementing Germany's role as a leader in the burgeoning chemical industry. fitnyc.eduararatrugs.com

General Overview of Substituted Aniline Scaffolds in Structure-Activity Relationship Studies

The substituted aniline scaffold is a subject of intense study in medicinal chemistry and toxicology, primarily through the lens of Quantitative Structure-Activity Relationships (QSAR). nih.govnih.gov QSAR studies aim to establish a mathematical correlation between the chemical structure of a compound and its biological activity. youtube.com The aniline framework is ideal for such studies because it allows for systematic modifications, enabling researchers to observe how changes in physicochemical properties affect a molecule's function. nih.gov

Key properties investigated in QSAR studies of aniline derivatives include hydrophobic, electronic, and steric parameters. youtube.com The type and position of substituents on the aniline ring are of fundamental importance in determining biological potency. nih.gov For instance, the presence of electron-withdrawing groups can increase the toxicity of anilines, while electron-donating groups may reduce it. nih.gov These relationships are critical for designing safer chemicals and more effective drugs. By quantifying the effects of different substituents, scientists can predict the activity of novel compounds, optimize lead molecules in drug discovery programs, and better understand their mechanisms of action at a molecular level. nih.govyoutube.com This approach is widely applied in developing new pharmaceuticals and agrochemicals, such as fungicides, where the relationship between the aniline structure and its fungicidal activity is carefully explored.

Focus: 3-Chloro-4-(3-phenylpropoxy)aniline

Chemical Identity and Properties

This compound is a substituted aniline that features a chlorine atom and a 3-phenylpropoxy group attached to the aniline core. Its specific substitution pattern makes it a valuable intermediate in targeted organic synthesis.

PropertyDataSource
CAS Number 946775-24-2 guidechem.com
Molecular Formula C₁₅H₁₆ClNON/A
Appearance Likely an oil or low-melting solidInferred from similar compounds chemicalbook.com
Primary Application Chemical IntermediateInferred from literature chemicalbook.comnih.govresearchgate.net

Synthesis

While specific literature detailing the synthesis of this compound is not prevalent, its preparation can be reliably inferred from standard, well-established methods for synthesizing substituted anilines. The most common route involves the reduction of the corresponding nitroaromatic compound.

A probable synthetic pathway starts with 2-chloro-4-nitrophenol. This starting material would first undergo a Williamson ether synthesis with (3-bromopropyl)benzene (B42933) to form 1-chloro-2-(3-phenylpropoxy)-4-nitrobenzene. The final step is the reduction of the nitro group to an amine. A common and effective method for this transformation is the use of iron powder in the presence of an acid source like ammonium (B1175870) chloride or acetic acid in a solvent such as ethanol. chemicalbook.comnih.gov This method is widely used in both laboratory and industrial settings due to its efficiency and the use of inexpensive and relatively safe reagents.

Research Applications

As a substituted aniline, this compound is primarily of interest as a building block for the synthesis of more complex molecules. The aniline functional group is a versatile handle for a variety of chemical reactions, including diazotization, acylation, and N-alkylation. wikipedia.orgslideshare.net Such intermediates are frequently used in the discovery pipelines for new pharmaceuticals and agrochemicals. The specific combination of a chloro-substituent and a flexible phenylpropoxy ether chain provides a unique lipophilic and structural profile that can be exploited in designing molecules to fit into specific biological targets.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-chloro-4-(3-phenylpropoxy)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16ClNO/c16-14-11-13(17)8-9-15(14)18-10-4-7-12-5-2-1-3-6-12/h1-3,5-6,8-9,11H,4,7,10,17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXSWLXJYPOVQEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCCOC2=C(C=C(C=C2)N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 3 Chloro 4 3 Phenylpropoxy Aniline and Analogous Structures

Advanced Catalytic Approaches in Aniline (B41778) Synthesis

Gold-Catalyzed Multi-Component Reactions for Substituted Anilines

Gold catalysis has emerged as a powerful tool in organic synthesis, offering unique reactivity for the formation of carbon-carbon and carbon-heteroatom bonds under mild conditions. worldscientific.com Gold catalysts, acting as soft Lewis acids, effectively activate unsaturated functionalities like alkynes, alkenes, and allenes. worldscientific.com This has led to the development of novel multi-component reactions (MCRs), which allow the construction of complex molecules from three or more starting materials in a single step, enhancing atom economy and procedural efficiency. acs.orgrsc.org

In the context of substituted aniline synthesis, gold-catalyzed MCRs provide a convergent and efficient approach. For instance, a gold(III)-catalyzed three-component reaction of heteroaryl aldehydes, amines, and alkynes has been developed to produce substituted aminoindolizines. acs.org This methodology demonstrates high catalytic efficiency and can be performed under solvent-free conditions or in water, highlighting its environmental advantages. acs.org The proposed mechanism involves the initial gold-catalyzed coupling of the three components to form a propargylic pyridine (B92270) intermediate, which then undergoes a gold-catalyzed cycloisomerization to yield the final product. acs.org

Furthermore, gold(I)-catalyzed MCRs have been pioneered for the synthesis of N-substituted 1,4-dihydropyridines (1,4-DHPs) from alkynes, amines, and aldehydes. nih.gov This convergent approach forges both C-C and C-N bonds in a single operation. nih.gov The proposed mechanism suggests the formation of key intermediates through gold's catalytic action, leading to the desired heterocyclic structures. nih.gov The versatility of gold catalysis in MCRs opens avenues for the synthesis of a diverse range of substituted anilines and related nitrogen-containing compounds. worldscientific.comrsc.org

Photoredox Catalysis in (Hetero)aniline Synthesis

Visible-light photoredox catalysis has become a prominent strategy in modern organic synthesis due to its mild reaction conditions and high functional group tolerance. mdpi.com This approach utilizes a photocatalyst that, upon light absorption, can initiate single-electron transfer (SET) processes, enabling the formation of radical intermediates for bond construction. nih.gov

In the realm of aniline synthesis, photoredox catalysis has been successfully employed for various transformations. For example, the direct α-heteroarylation of tertiary amines with chloroheteroarenes has been achieved using an iridium-based photocatalyst. nih.gov The proposed mechanism involves the single-electron oxidation of the amine to form an α-amino radical, which then undergoes a homolytic aromatic substitution with the chloroheteroarene. nih.gov This method provides access to valuable benzylic amine pharmacophores.

Furthermore, photoredox catalysis has been utilized for the C-H chlorination of anilines with excellent mono-chlorination selectivity. rsc.orgresearchgate.net This method, employing a combination of a photocatalyst and an organocatalyst, addresses the common challenge of controlling ortho/para and mono/poly chlorination in direct aniline chlorination. rsc.orgresearchgate.net The ability to perform late-stage modifications on drug molecules underscores the practical utility of this technique in medicinal chemistry. rsc.org

The synthesis of primary (hetero)arylamines from aryl halides and ammonium (B1175870) salts can also be achieved through Ni-catalyzed photoredox amination without the need for an external photosensitizer. acs.org This process is believed to proceed through a Ni(I)/Ni(III) catalytic cycle initiated by photoinduced generation of a Ni(I)-bipyridine species. acs.org

Modular and Convergent Synthetic Routes for Analogous Phenylpropoxy-Substituted Anilines

The synthesis of complex molecules like phenylpropoxy-substituted anilines often benefits from modular and convergent strategies. These approaches involve the independent synthesis of key fragments that are then combined in the later stages of the synthesis, allowing for greater flexibility and efficiency.

Three-Component Cyclo-condensation/Aromatization for meta-Substituted Arylamines

A notable example of a convergent synthesis is the catalyst- and additive-free reaction of (E)-2-arylidene-3-cyclohexenones with primary amines to produce 2-benzyl N-substituted anilines. beilstein-journals.orgresearchgate.net This method proceeds through a sequential imine condensation followed by an isoaromatization process. beilstein-journals.orgresearchgate.net The reaction conditions are mild, and the operational simplicity makes it an attractive route for generating a variety of aniline derivatives. researchgate.net The scope of the reaction is broad, accommodating various substituents on both the cyclohexenone and the primary amine. beilstein-journals.orgresearchgate.net

The proposed mechanism involves the initial formation of a Schiff base between the cyclohexenone and the primary amine. This is followed by imine-enamine tautomerization and an exocyclic double bond shift, leading to the stable aniline product. beilstein-journals.org The position of substituents on the starting materials can influence the reaction yield, with para-substituted cyclohexenones generally performing better due to reduced steric hindrance during Schiff base formation. beilstein-journals.orgresearchgate.net

Selective N-Alkylation and Derivatization Strategies

Selective N-alkylation of anilines is a crucial transformation for introducing various functional groups. psu.edu A significant challenge in this area is controlling the degree of alkylation to avoid the formation of mixtures of secondary and tertiary amines, as well as quaternary ammonium salts. psu.edu

Several strategies have been developed to achieve selective N-monoalkylation. The use of ionic liquids as solvents has been shown to be an effective method for the selective N-alkylation of anilines with alkyl, allyl, and benzyl (B1604629) halides. psu.edursc.org The selectivity of the reaction can be influenced by the nature of the ionic liquid's anion and the reaction temperature. psu.edu

Another approach involves the use of manganese pincer complexes as catalysts for the N-alkylation of amines with alcohols via a "borrowing hydrogen" or "hydrogen autotransfer" mechanism. nih.gov This atom-efficient method allows for the selective monoalkylation of a wide range of anilines with various alcohols, including the challenging methylation with methanol (B129727). nih.gov The reaction proceeds under mild conditions and tolerates various functional groups. nih.gov Micellar catalysis has also been employed for the selective N-alkylation of aniline with 1-bromobutane, demonstrating enhanced reaction rates and yields in aqueous surfactant systems. nih.gov

Optimization of Reaction Parameters and Process Efficiency

Optimizing reaction parameters is a critical step in developing efficient and scalable synthetic processes. sigmaaldrich.com Key parameters that are often fine-tuned include temperature, solvent, catalyst loading, reactant concentration, and reaction time. sigmaaldrich.comresearchgate.netresearchgate.net

In the context of aniline synthesis via nitroaromatic hydrogenation, studies have shown that reaction temperature and catalyst loading significantly impact selectivity and yield. researchgate.netnih.govacs.org For instance, in the hydrogenation of nitrobenzene (B124822) over a Pd/Al2O3 catalyst, lower palladium loading and optimized residence times were found to maximize aniline selectivity and minimize the formation of over-hydrogenated byproducts. nih.govacs.org A "volcano-like" curve was observed when plotting aniline yield against weight hourly space velocity (WHSV), indicating a sensitivity to residence time. nih.govacs.org

The choice of solvent can also play a crucial role. In the continuous-flow hydrogenation of nitrobenzene, methanol was found to be an effective solvent, with the yield of aniline reaching 99% at 60°C. researchgate.net The optimization of flow rate and hydrogen pressure further enhanced the efficiency of the process. researchgate.net

For acylation reactions of aniline, parameters such as the choice of acyl donor, catalyst loading, and temperature have been systematically studied. researchgate.net Vinyl acetate (B1210297) was identified as an effective acyl donor, and a mesoporous polyaniline-supported silver nanoparticle catalyst demonstrated high activity and reusability. researchgate.net The optimization of these parameters is essential for achieving high yields and developing cost-effective and environmentally friendly synthetic methods. sigmaaldrich.com

Data Tables

Table 1: Optimization of Aniline Synthesis via Continuous-Flow Hydrogenation of Nitrobenzene researchgate.net

EntryTemperature (°C)Flow Rate (mL/min)H2 Pressure (MPa)Yield (%)
1400.501.085
2500.501.096
3600.501.099
4700.501.099
5600.251.099
6600.751.097
7601.001.095
8600.500.598
9600.503.099

Table 2: Catalyst and Temperature Effects on Nitrobenzene Hydrogenation nih.govacs.org

CatalystTemperature (°C)Nitrobenzene Conversion (%)Aniline Selectivity (%)
5 wt% Pd/Al2O3 (GU-1)60~10088
5 wt% Pd/Al2O3 (GU-1)180~10035
0.3 wt% Pd/Al2O3 (GU-2)60~10097
0.3 wt% Pd/Al2O3 (GU-2)180~10068

Chemical Transformations and Derivatization Studies of 3 Chloro 4 3 Phenylpropoxy Aniline

Reactivity Profiling of the Primary Amine Moiety

N-Alkylation Reactions for Secondary and Tertiary Amine Derivatives

No specific studies on the N-alkylation of 3-Chloro-4-(3-phenylpropoxy)aniline have been identified in the public scientific literature.

Acylation and Other Amide-Forming Transformations

There are no specific published examples of acylation or other amide-forming transformations involving this compound.

Condensation Reactions leading to Imines and Heterocycles

Specific research detailing the condensation reactions of this compound to form imines or heterocyclic systems is not available in the public domain.

Functional Group Interconversions on the Aromatic Rings

Strategies for Further Substitution on the Chlorinated Aniline (B41778) Ring

No publicly available research has been found that explores strategies for further substitution on the chlorinated aniline ring of this compound.

Modifications and Derivatizations of the Phenylpropoxy Side Chain

There are no specific studies in the public literature that focus on the modification or derivatization of the phenylpropoxy side chain of this compound.

Synthesis of Complex Molecular Architectures Incorporating the this compound Scaffold (e.g., benzoxazines)

The unique structural features of this compound, which combine a reactive primary amine group with a bulky, ether-linked phenylpropoxy side chain and a chlorinated aromatic ring, make it a valuable building block for the synthesis of complex molecular architectures. A significant application of anilines in polymer chemistry is their use as precursors for benzoxazine (B1645224) monomers, which can be thermally polymerized to form high-performance polybenzoxazine resins. nih.govresearchgate.net

Benzoxazines are a class of heterocyclic compounds typically synthesized through a Mannich condensation reaction involving a phenol (B47542), a primary amine, and formaldehyde. rhhz.netnih.gov This reaction provides a versatile pathway to a wide variety of monomer structures, whose properties can be tailored by carefully selecting the starting phenol and amine. researchgate.net The resulting polybenzoxazine thermosets are known for their excellent thermal stability, low water absorption, high char yield, and dimensional stability, making them suitable for applications in aerospace, electronics, and as corrosion-resistant coatings. nih.govresearchgate.net

While specific literature detailing the synthesis of a benzoxazine monomer directly from this compound is not extensively published, a representative synthesis can be projected based on well-established procedures for analogous anilines. nih.govnih.gov In such a reaction, this compound would serve as the primary amine component, reacting with a phenolic compound and formaldehyde. For instance, reacting it with a simple phenol like phenol itself or a bisphenol such as Bisphenol A would yield a monofunctional or a difunctional benzoxazine monomer, respectively.

The general reaction mechanism involves the formation of a carbocation or an N-hydroxymethyl amine intermediate from the reaction of the primary amine and formaldehyde. rhhz.net This intermediate then undergoes an electrophilic attack on the electron-rich ortho position of the phenolic ring, followed by cyclization through condensation of the resulting hydroxymethyl group with the phenolic hydroxyl group to form the characteristic oxazine (B8389632) ring. rhhz.net The presence of the chlorine atom and the phenylpropoxy group on the aniline backbone is expected to influence the final properties of the resulting monomer and its corresponding polymer, potentially enhancing thermal stability or modifying solubility and mechanical characteristics. mdpi.com

The data below outlines a representative synthesis of a benzoxazine monomer derived from this compound and phenol.

Interactive Data Table: Representative Benzoxazine Monomer Synthesis

ReactantRoleMolar RatioNotes
PhenolPhenolic Source1Provides the benzene (B151609) ring and hydroxyl group for oxazine formation.
This compoundAmine Source1Incorporates the chloro and phenylpropoxy functionalities into the final structure.
ParaformaldehydeAldehyde Source2Acts as the methylene (B1212753) bridge provider for the ring closure.

Plausible Product: 3-(3-Chloro-4-(3-phenylpropoxy)phenyl)-3,4-dihydro-2H-benzo[e] rhhz.netnih.govoxazine

Synthesis Method: Mannich Condensation. The reaction is typically carried out in a solvent like toluene (B28343) or 1,4-dioxane (B91453) and refluxed for several hours. nih.govnih.gov The product is then isolated after washing with a basic solution and water, followed by solvent evaporation. nih.gov

Advanced Spectroscopic and Structural Characterization of 3 Chloro 4 3 Phenylpropoxy Aniline and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural analysis of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides rich information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. For a complete structural assignment of 3-Chloro-4-(3-phenylpropoxy)aniline, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR techniques is utilized.

High-Resolution ¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to the aromatic protons of both the aniline (B41778) and phenyl rings, as well as the aliphatic protons of the propoxy chain. The chemical shifts (δ) are influenced by the electronic effects of the substituents, namely the chloro, amino, and phenylpropoxy groups.

The protons of the 3-phenylpropoxy group are expected to appear as follows: a triplet for the methylene (B1212753) group adjacent to the phenyl ring (Cα-H), a multiplet (likely a quintet or sextet) for the central methylene group (Cβ-H), and a triplet for the methylene group attached to the oxygen atom (Cγ-H). The phenyl group protons will likely appear as a multiplet in the aromatic region.

The aromatic protons on the substituted aniline ring are expected to show a characteristic splitting pattern. The proton at C2 will likely be a doublet, the proton at C5 a doublet of doublets, and the proton at C6 a doublet. The amino (-NH₂) protons would typically appear as a broad singlet, the chemical shift of which can be dependent on solvent and concentration.

Predicted ¹H NMR Data for this compound

Proton Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constant (J, Hz)
H-27.0 - 7.2d~2
H-56.8 - 7.0dd~8, ~2
H-66.6 - 6.8d~8
-NH₂3.5 - 4.5br s-
-OCH₂- (γ)3.9 - 4.1t~6-7
-CH₂- (β)2.0 - 2.2m~6-7
-CH₂-Ph (α)2.8 - 3.0t~7-8
Phenyl-H7.1 - 7.4m-

¹³C NMR Spectroscopy and DEPT Analysis

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The predicted spectrum of this compound would show signals for all 15 carbon atoms. The chemical shifts are influenced by the nature of the substituents and their positions on the aromatic rings. DEPT (Distortionless Enhancement by Polarization Transfer) analysis would be used to differentiate between CH, CH₂, and CH₃ groups.

The carbons of the aniline ring are expected in the range of δ 110-150 ppm, with the carbon bearing the oxygen (C-4) and the carbon bearing the chlorine (C-3) being significantly influenced. The carbons of the phenyl group will appear in the typical aromatic region of δ 125-140 ppm. The aliphatic carbons of the propoxy chain will be found in the upfield region of the spectrum.

Predicted ¹³C NMR Data for this compound

Carbon Assignment Predicted Chemical Shift (δ, ppm) DEPT-135
C-1 (-NH₂)~140-145Positive
C-2~115-120Positive
C-3 (-Cl)~120-125No Signal
C-4 (-O-)~145-150No Signal
C-5~115-120Positive
C-6~110-115Positive
-OCH₂- (γ)~68-72Negative
-CH₂- (β)~30-34Negative
-CH₂-Ph (α)~31-35Negative
Phenyl C-ipso~140-142No Signal
Phenyl C-ortho~128-130Positive
Phenyl C-meta~128-130Positive
Phenyl C-para~125-127Positive

Two-Dimensional NMR Techniques (COSY, HMQC, HMBC)

To unambiguously assign all proton and carbon signals, two-dimensional NMR experiments are crucial.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton (¹H-¹H) coupling networks. For instance, correlations would be observed between the adjacent aliphatic protons of the propoxy chain (Hα with Hβ, and Hβ with Hγ). It would also show couplings between the aromatic protons on the aniline ring (H-5 with H-6 and H-2).

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C one-bond correlations). It would allow for the direct assignment of each protonated carbon by linking the already assigned proton signals to their corresponding carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away (¹H-¹³C long-range correlations). This is particularly powerful for assigning quaternary carbons and for connecting different fragments of the molecule. For example, the protons of the -OCH₂- group (Hγ) would show a correlation to the C-4 of the aniline ring, confirming the ether linkage. The protons of the methylene group adjacent to the phenyl ring (Hα) would show correlations to the ipso- and ortho-carbons of the phenyl ring.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragmentation Pathways.hmdb.cachemicalbook.com

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the precise molecular weight and elemental composition of a compound. For this compound (C₁₅H₁₆ClNO), the expected monoisotopic mass is approximately 261.0920 Da. HRMS provides a highly accurate mass measurement, which can confirm the elemental formula.

The fragmentation pattern observed in the mass spectrum provides valuable structural information. Key fragmentation pathways for this molecule would likely involve:

Cleavage of the ether bond: This could lead to the formation of a 3-chloro-4-hydroxyaniline radical cation and a phenylpropene fragment, or a 3-phenylpropoxy radical and a chloro-substituted aminophenol fragment.

Benzylic cleavage: Cleavage of the bond between the Cβ and Cγ carbons of the propoxy chain would be a favorable process, leading to a stable benzyl (B1604629) cation (m/z 91) or a related fragment.

Loss of the propoxy chain: Fragmentation could result in the loss of the entire 3-phenylpropoxy group, leading to a fragment corresponding to the 3-chloro-4-aminophenoxy cation.

Loss of chlorine: The loss of a chlorine atom from the molecular ion is also a possible fragmentation pathway.

Predicted HRMS Fragmentation Data for this compound

m/z (Predicted) Possible Fragment Formula
261.0920[M]⁺[C₁₅H₁₆ClNO]⁺
143.0138[HOC₆H₃(Cl)NH₂]⁺[C₆H₆ClNO]⁺
118.0810[C₉H₁₀]⁺[C₉H₁₀]⁺
91.0548[C₇H₇]⁺[C₇H₇]⁺

Infrared (IR) Spectroscopy for Functional Group Identification.hmdb.cachemicalbook.com

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which causes molecular vibrations. The IR spectrum of this compound would exhibit characteristic absorption bands for the amine, ether, aromatic, and chloro-aromatic functionalities.

Predicted IR Absorption Bands for this compound

Wavenumber (cm⁻¹) Vibration Type Functional Group
3400-3500N-H stretch (asymmetric and symmetric)Primary Amine (-NH₂)
3000-3100C-H stretch (aromatic)Aromatic Rings
2850-2960C-H stretch (aliphatic)Propoxy Chain (-CH₂-)
1600-1620N-H bendPrimary Amine (-NH₂)
1450-1580C=C stretch (aromatic)Aromatic Rings
1200-1250C-O-C stretch (asymmetric)Aryl Alkyl Ether
1000-1050C-O-C stretch (symmetric)Aryl Alkyl Ether
1000-1100C-Cl stretchChloro-aromatic
690-900C-H bend (out-of-plane)Substituted Aromatic Rings

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Chromophore Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for analyzing compounds with chromophores, such as aromatic rings. The UV-Vis spectrum of this compound is expected to show absorption bands characteristic of the substituted aniline and phenyl chromophores.

Predicted UV-Vis Absorption Data for this compound (in a non-polar solvent)

λ_max (nm) (Predicted) Molar Absorptivity (ε) (Predicted) Electronic Transition Chromophore
~240-250Highπ → πSubstituted Aniline Ring
~290-310Moderaten → πAniline Moiety
~260-270Lowπ → π*Phenyl Ring

X-ray Diffraction Studies for Single-Crystal Structural Elucidation

As of the current literature survey, a single-crystal X-ray diffraction study for this compound has not been reported. However, the crystal structures of several analogous compounds have been determined, providing valuable insights into the likely solid-state conformation and intermolecular interactions of the title compound.

For instance, the crystal structure of 3-chloro-7-hydroxy-4-methyl-chroman-2-one has been elucidated, revealing a planar molecule with extensive hydrogen bonding. researchgate.net Another related study on 4-bromo-4'-chloro benzylidene aniline also successfully used single-crystal X-ray diffraction to determine its three-dimensional structure. nih.gov

In a more complex derivative, (E)-3-(((4-(bis(2-chloroethyl)amino)phenyl)imino)methyl)-4-chloro-2H-chromen-2-one, characterization was carried out by IR, NMR, and mass spectral analysis, highlighting the common suite of techniques used for such molecules. researchgate.net The synthesis and characterization of various other aniline derivatives have also been reported, often including spectroscopic and sometimes crystallographic data. rsc.orgstmjournals.commdpi.com

Based on the analysis of these related structures, it can be hypothesized that in the solid state, molecules of this compound would likely pack in a manner that maximizes intermolecular interactions. These would include N-H···O or N-H···N hydrogen bonds involving the amine group and potentially the ether oxygen, as well as π-π stacking interactions between the aromatic rings. The presence of the chloro substituent could also lead to halogen bonding interactions. The flexible propoxy chain would likely adopt a low-energy conformation. The precise details of the crystal packing and molecular conformation, however, can only be definitively determined through experimental X-ray diffraction analysis of a suitable single crystal.

Theoretical and Computational Chemistry Investigations of 3 Chloro 4 3 Phenylpropoxy Aniline

Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions

Quantum chemical calculations, such as Density Functional Theory (DFT) and ab initio methods, are fundamental to understanding the electronic structure and reactivity of a molecule. For derivatives of aniline (B41778), these calculations can elucidate key molecular properties. nih.govresearchgate.net

DFT calculations, for instance, can be used to determine the optimized geometry of 3-Chloro-4-(3-phenylpropoxy)aniline and to compute a range of molecular descriptors. nih.gov These descriptors, including electronic energies (HOMO and LUMO), dipole moment, and molecular surface area, are crucial for predicting the molecule's behavior in chemical reactions and biological systems.

Table 1: Calculated Molecular Descriptors for Aniline Derivatives

Descriptor Significance
SEigZ (Barysz matrix) Relates to the electronic and topological structure.
Hy (Hydrophilicity factor) Indicates the molecule's affinity for water.
MLOGP (Moriguchi octanol-water partition coefficient) Predicts the lipophilicity of the compound.
ω/eV (Electrophilicity) Measures the ability of the molecule to accept electrons.
vWV (van der Waals volume) Represents the volume occupied by the molecule.
LC50/molkg-1 (Lethal Concentration 50) A measure of toxicity.

This table is based on descriptors identified as significant for QSAR modeling of aniline derivatives and may not be specific to this compound. nih.gov

The electronic properties derived from these calculations, such as the distribution of electron density and the locations of electrophilic and nucleophilic sites, provide insights into the molecule's reactivity and potential interaction with biological targets.

Molecular Modeling and Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular modeling and dynamics (MD) simulations offer a dynamic perspective on the behavior of this compound. These techniques allow for the exploration of the molecule's conformational landscape and its interactions with its environment, such as a protein binding site.

Conformational analysis is critical for understanding how the molecule can adapt its shape to fit into a receptor. The phenylpropoxy side chain of this compound has several rotatable bonds, leading to a variety of possible conformations. MD simulations can identify the most stable conformations and the energy barriers between them.

Furthermore, MD simulations can be used to study the intermolecular interactions between this compound and a target protein, such as ALK. nih.govelsevierpure.com These simulations can reveal key hydrogen bonds, hydrophobic interactions, and other non-covalent interactions that are essential for binding affinity and selectivity.

In Silico Design and Virtual Screening Methodologies for Related Analogues

The insights gained from quantum chemical calculations and molecular dynamics simulations can be applied to the in silico design and virtual screening of new, potentially more potent, analogues of this compound.

Pharmacophore Model Development and Validation

A pharmacophore model represents the essential three-dimensional arrangement of chemical features that a molecule must possess to bind to a specific receptor. For ALK inhibitors, a common feature pharmacophore model can be developed based on the structures of known active compounds. nih.govnih.gov

The development of a pharmacophore model involves identifying key features such as hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings. Once developed, the model must be validated to ensure its ability to distinguish between active and inactive compounds. nih.govacs.org This validated model can then be used to screen large chemical databases for new molecules that match the pharmacophore and are therefore likely to be active as ALK inhibitors.

Quantitative Structure-Activity Relationship (QSAR) Studies for Predicting Biological Potency

Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govresearchgate.netmdpi.com For aniline derivatives, QSAR models can be developed to predict their inhibitory potency against a target like ALK. nih.govresearchgate.net

These models are built using a set of molecules with known activities and a variety of calculated molecular descriptors. nih.gov Statistical methods such as multiple linear regression (MLR), principal component regression (PCR), and partial least squares (PLS) are used to create the QSAR equation. nih.govresearchgate.net A robust QSAR model can then be used to predict the biological potency of newly designed analogues of this compound before they are synthesized, saving time and resources. nih.govnih.govnih.gov

Table 2: Statistical Parameters for QSAR Model Validation

Parameter Description
R² (Coefficient of determination) Measures the goodness of fit of the model. nih.gov
Q² (Cross-validated R²) Measures the predictive ability of the model. nih.gov
MCC (Matthews correlation coefficient) A measure of the quality of binary classifications. nih.gov

This table outlines common statistical parameters used to validate QSAR models. nih.govnih.gov

Ligand-Based and Structure-Based Drug Design Principles (Methodological Aspects)

Both ligand-based and structure-based drug design approaches are integral to the discovery of novel kinase inhibitors. nih.govfrontiersin.orgmdpi.com

Ligand-Based Drug Design: When the three-dimensional structure of the target protein is unknown, ligand-based methods are employed. nih.govmdpi.com These methods rely on the knowledge of molecules that are known to bind to the target. nih.gov Techniques like pharmacophore modeling and QSAR fall under this category. nih.govmdpi.com

Structure-Based Drug Design: When the 3D structure of the target protein, such as ALK, is available, structure-based drug design (SBDD) becomes a powerful tool. nih.govfrontiersin.orgashdin.com SBDD involves docking candidate molecules into the binding site of the protein to predict their binding affinity and orientation. nih.govnih.gov This allows for the rational design of molecules that can make optimal interactions with the target. nih.govfrontiersin.org

Computational Prediction of Reaction Pathways and Mechanistic Insights

Computational chemistry can also be used to predict the most likely pathways for the synthesis of this compound and to gain mechanistic insights into the reactions involved. nih.govacs.orgrsc.orgrsc.org

For the synthesis of substituted anilines, computational methods can be used to model the reaction intermediates and transition states. nih.govresearchgate.net This allows for the determination of the reaction mechanism and the identification of the factors that control the regioselectivity of the reaction. For example, DFT calculations have been used to understand the meta-selectivity in the amination of anisidines. nih.gov These computational insights can guide the optimization of reaction conditions to improve the yield and purity of the desired product.

Molecular Mechanism of Action and Biological Target Interactions in Vitro Studies

Characterization of Ligand-Receptor Binding Affinities for Target Proteins

Currently, there is no publicly available research detailing the specific ligand-receptor binding affinities for 3-Chloro-4-(3-phenylpropoxy)aniline. The determination of such affinities through techniques like radioligand binding assays would be a crucial step in identifying its primary biological targets and understanding its mechanism of action at the molecular level.

Enzyme Inhibition and Activation Profiling in Biochemical Assays

Similarly, comprehensive enzyme inhibition and activation profiling for this compound has not been reported in the scientific literature. Biochemical assays are essential to determine if this compound can modulate the activity of key enzymes involved in various physiological and pathological processes.

Cellular Modulatory Activities and Pathway Interrogation

Based on the known activities of structurally related molecules, several potential cellular modulatory activities and pathway interrogations can be hypothesized for this compound.

While no direct studies on the antiproliferative mechanisms of this compound have been published, the broader class of substituted anilines has been a subject of interest in oncology research. For instance, derivatives of the structurally similar 4-anilino-quinazoline scaffold are known to target and inhibit epidermal growth factor receptor (EGFR) and other tyrosine kinases, which are pivotal in cancer cell proliferation. The overexpression of Cyclooxygenase-2 (COX-2), a potential target for this compound's analogs, has been linked to the inhibition of apoptosis and increased multidrug resistance in cancer cells. nih.gov Therefore, it is plausible that this compound could exhibit antiproliferative effects through the modulation of pathways such as those involving cyclin-dependent kinases or autophagy, though this remains to be experimentally verified.

The structural features of this compound suggest potential antimicrobial properties. The presence of a chlorinated phenyl ring is a common feature in many antimicrobial agents. Studies on related compounds provide insights into these potential modalities. For example, various derivatives of 2-azetidinones containing a substituted phenyl group have demonstrated activity against both bacterial and fungal strains. scirp.org Specifically, compounds like 3-chloro-1-(4-fluorophenyl)-4-(pyridin-3-yl)azetidin-2-one have shown notable activity. scirp.org

Furthermore, research on meta-alkoxyphenylcarbamates with a substituted N-phenylpiperazine fragment has revealed activity against Escherichia coli and Candida albicans. nih.gov The most effective compound against Candida albicans in this study featured a propoxy side chain. nih.gov A very close structural analog, 3-chloro-4-(4-chlorophenoxy)aniline (B1584236), has been investigated for its antiplasmodial activity against Plasmodium falciparum, the parasite responsible for malaria. nih.gov This analog was found to inhibit the parasite's enoyl acyl carrier protein reductase. nih.gov

These findings suggest that this compound could potentially exert antimicrobial effects through various mechanisms, including the disruption of microbial cell membranes or the inhibition of essential enzymes.

Table 1: Antimicrobial Activity of Structurally Related Compounds

Compound/Compound Class Target Organism(s) Observed Effect Reference
3-chloro-1-(4-fluorophenyl)-4-(pyridin-3-yl)azetidin-2-one Bacteria and Fungi Mild to moderate activity scirp.org
meta-alkoxyphenylcarbamates Escherichia coli, Candida albicans Active against both, with propoxy chain derivative most active against C. albicans nih.gov

The inhibition of cyclooxygenase (COX) enzymes is a primary mechanism for non-steroidal anti-inflammatory drugs (NSAIDs). nih.gov The therapeutic anti-inflammatory effects of NSAIDs are attributed to the inhibition of COX-2, while the undesirable side effects are often due to the inhibition of COX-1. nih.gov The development of selective COX-2 inhibitors has therefore been a significant focus in medicinal chemistry. nih.gov

A compelling area of potential activity for this compound lies in the inhibition of monoamine oxidase B (MAO-B). MAO-B is a key enzyme in the degradation of dopamine, and its inhibition is a therapeutic strategy for Parkinson's disease. aminer.cn

Studies on a series of anilide derivatives have shown that compounds with an N,3-diphenylprop-2-enamide scaffold can be potent and selective MAO-B inhibitors. nih.gov For instance, (2E)-N-(3-chlorophenyl)-3-phenylprop-2-enamide demonstrated selective and reversible inhibition of MAO-B with an IC50 value of 0.53 μM. nih.gov The presence of a halogen on the N-phenyl ring was found to be beneficial for this activity. nih.gov The structure of this compound shares the chloro-substituted aniline (B41778) and a phenylpropyl-like moiety, suggesting it could potentially fit into the active site of MAO-B. The active site of MAO-B contains an "aromatic cage" formed by tyrosine residues and the FAD cofactor, which accommodates the substrate. youtube.com The phenylpropoxy group of the target compound could potentially interact favorably within this hydrophobic pocket.

Table 2: MAO-B Inhibitory Activity of a Structurally Related Compound

Compound Target Enzyme IC50 Value Key Structural Features Reference

Exploration of Anti-Parasitic Modes of Action (e.g., Anthelmintic activity, anti-malarial activity related to quinoline (B57606) analogs)

While direct studies on the anthelmintic activity of this compound are not extensively documented in the reviewed literature, significant research has been conducted on the anti-parasitic properties of structurally related aniline derivatives, particularly concerning malaria.

The fight against malaria, a disease responsible for a substantial global health burden, has spurred research into novel therapeutic agents. nih.gov Aniline derivatives have emerged as a promising class of compounds. For instance, the related compound 3-chloro-4-(4-chlorophenoxy)aniline (ANI) has been identified as an inhibitor of the Plasmodia enoyl acyl carrier protein reductase, a crucial enzyme for the parasite's survival. nih.gov This inhibitory action forms the basis of its antiplasmodial activity.

Studies have evaluated the efficacy of ANI in combination with established antimalarial drugs like artesunate (B1665782) (AS) and chloroquine (B1663885) (CQ) against Plasmodium falciparum in vitro and P. berghei in vivo. nih.gov The data from these studies demonstrate a synergistic interaction, suggesting that such aniline derivatives could be part of potent combination therapies to combat drug-resistant malaria strains. nih.gov

The anti-malarial activity of these compounds is often linked to the broader class of quinoline-based drugs. nih.gov Small molecules possessing a 4-aminoquinoline (B48711) scaffold, such as chloroquine and amodiaquine, function by inhibiting the detoxification of heme into hemozoin within the parasite. nih.gov This leads to the accumulation of toxic heme, ultimately causing the parasite's death. nih.gov The structural similarities between aniline derivatives and the core scaffolds of quinoline drugs suggest that they may share or influence similar anti-malarial pathways. nih.govmdpi.com Research into cyclen 4-aminoquinoline analogs has shown potent activity against both chloroquine-sensitive and resistant strains of P. falciparum by inhibiting β-hematin (hemozoin) formation. usda.gov

Interactive Table: In Vitro and In Vivo Antiplasmodial Activity of 3-chloro-4-(4-chlorophenoxy) aniline (ANI) Combinations nih.gov

Structure-Activity Relationship (SAR) Derivations for Biological Efficacy

The biological activity of this compound is intrinsically linked to its molecular structure. The interplay between its substituent groups dictates its interaction with biological targets.

Influence of Halogen Substituents on Molecular Interactions and Potency

The presence and position of halogen substituents on a phenyl ring can significantly modulate a compound's physicochemical properties and biological activity. The chlorine atom at the 3-position of the aniline ring in this compound is a key feature. Halogens can influence a molecule's lipophilicity, electronic distribution, and metabolic stability, all of which are critical for its pharmacokinetic and pharmacodynamic profile.

Role of the Phenylpropoxy Moiety in Receptor Recognition and Functional Activity

The 4-(3-phenylpropoxy) group is a significant structural component, contributing to the molecule's size, shape, and flexibility. This ether-linked aliphatic chain capped by a phenyl group provides a degree of lipophilicity, which can be crucial for crossing biological membranes and accessing target sites within a cell. The length and conformation of this chain are often critical for optimal interaction with the binding pocket of a receptor or enzyme. While specific studies detailing the precise role of the phenylpropoxy moiety of this exact compound are limited, the general principles of medicinal chemistry suggest it is vital for receptor recognition and anchoring the molecule within a binding site, thereby influencing its functional activity.

Impact of Amino Group Substitution Patterns on Biological Response

The primary amino (-NH₂) group on the aniline ring is a powerful determinant of the molecule's chemical and biological properties. doubtnut.com This group has a lone pair of electrons that can be delocalized into the benzene (B151609) ring through resonance, which increases the electron density at the ortho and para positions and influences the molecule's reactivity in electrophilic substitution reactions. doubtnut.com The basicity of the amino group is also a critical factor, as it can be protonated under physiological conditions, affecting solubility and the ability to form ionic bonds with biological targets. wikipedia.org

The substitution pattern of this amino group has a profound impact on the biological response. Altering the primary amine to a secondary or tertiary amine by adding alkyl or other groups would change its hydrogen-bonding capacity, steric profile, and basicity. wikipedia.org For example, in the development of quinoline-based antimalarial hybrids, replacing primary and secondary amines with substituted anilines was found to decrease the antimalarial activity in certain compounds, highlighting the sensitivity of the biological response to modifications at this position. mdpi.com Therefore, the unsubstituted primary amino group in this compound is a key functional group, pivotal for its biological interactions.

Applications in Chemical Biology and Advanced Materials Research

Utility as a Versatile Synthetic Intermediate and Building Block for Complex Molecules

The strategic placement of reactive functional groups on the 3-Chloro-4-(3-phenylpropoxy)aniline scaffold makes it a valuable building block in organic synthesis. The primary amine group serves as a nucleophile or can be readily transformed into a wide array of other functionalities, such as amides, sulfonamides, and imines. The chloro and phenylpropoxy substituents modulate the reactivity and physicochemical properties of the molecule, influencing its utility in the construction of more complex molecular architectures.

A notable example of the synthetic utility of related chloro-aniline derivatives is in the preparation of pharmaceuticals. For instance, the synthesis of the anthelmintic drug Rafoxanide, used to treat parasitic flatworm infections in livestock, involves the use of a substituted chloro-aniline as a key intermediate. nih.gov In a multi-step synthesis, a related compound, 3-chloro-4-(4-chlorophenoxy)aniline (B1584236), is reacted with 3,5-diiodosalicylic acid to form the final active pharmaceutical ingredient. nih.gov This highlights the role of the aniline (B41778) moiety as a crucial component for coupling with other molecular fragments to create biologically active compounds.

Furthermore, the industrial importance of chloro-anilines is underscored by their use as intermediates in the production of agrochemicals. For example, 3-chloro-4-fluoroaniline (B193440) is a key precursor in the synthesis of several broad-spectrum antibiotics and herbicides. google.com The synthesis of this intermediate often starts from 3-chloro-4-fluoronitrobenzene, which is then reduced to the corresponding aniline. google.com This demonstrates the broader significance of the chloro-aniline structural motif in accessing a variety of commercially important molecules.

The versatility of this class of compounds is further exemplified by the use of 4-chloro-3-formylcoumarins as building blocks for a diverse range of bioactive heterocyclic compounds. rsc.org This showcases how a core structure, in this case, a substituted coumarin (B35378) derived from an aniline precursor, can be elaborated to generate libraries of molecules with potential therapeutic applications. rsc.org

Table 1: Examples of Complex Molecules Synthesized from Aniline Derivatives

Resulting Compound/ClassIntermediate Aniline DerivativeApplication Area
Rafoxanide3-Chloro-4-(4-chlorophenoxy)anilineVeterinary Medicine (Anthelmintic) nih.gov
Fluoroquinolone Antibiotics3-Chloro-4-fluoroanilineHuman and Veterinary Medicine google.com
Herbicides/Sterilants3-Chloro-4-fluoroanilineAgrochemicals google.com
Bioactive Coumarin Heterocycles(Implicitly from aniline precursors)Drug Discovery rsc.org

Development of Chemical Probes for Investigating Biological Pathways

The development of chemical probes is essential for elucidating complex biological pathways and identifying novel therapeutic targets. The structural features of this compound make it an attractive scaffold for the design of such probes. By attaching reporter groups, such as fluorophores or affinity tags, to the aniline nitrogen or other positions on the molecule, researchers can create tools to visualize and track the interactions of these molecules within a cellular context.

While specific research on this compound as a chemical probe is not yet widely published, the principles of probe development using similar aniline-based structures are well-established. The ability to systematically modify the phenylpropoxy side chain and the substitution pattern on the aromatic ring allows for the fine-tuning of a probe's selectivity and affinity for its biological target.

Exploration as Pharmacological Tool Compounds for Mechanistic Studies

In addition to their role as synthetic intermediates, aniline derivatives are frequently explored as pharmacological tool compounds to investigate the mechanisms of action of drugs and to study physiological processes. The specific substitutions on the this compound molecule can confer affinity for a variety of biological targets, including enzymes, receptors, and ion channels.

For example, studies on aniline derivatives containing a 1,2,3-triazole system have shown that these compounds can exhibit a wide spectrum of biological activities and are considered attractive for the development of new pharmaceuticals. nih.gov The lipophilicity and predicted pharmacokinetic profiles of these derivatives are crucial parameters in their design as potential drug candidates. nih.gov Such studies provide a framework for how this compound and its derivatives could be utilized to probe biological systems. By systematically altering the structure of the parent compound and evaluating the pharmacological activity of the resulting analogs, researchers can gain insights into structure-activity relationships and the molecular basis of a compound's biological effects.

Potential in Advanced Materials Science (e.g., as components of graphene-compatible surfactants)

The unique properties of graphene, a single layer of carbon atoms arranged in a honeycomb lattice, have generated immense interest in its application in various fields, including electronics, composites, and sensors. However, the effective dispersion and processing of graphene sheets are significant challenges due to their strong van der Waals interactions.

Aniline and its derivatives have emerged as promising molecules for the functionalization and exfoliation of graphene. The aromatic ring of aniline can interact with the graphene surface through π-π stacking, while the amine group provides a handle for further chemical modification or for promoting dispersion in various solvents.

Research has demonstrated that the functionalization of graphene with aniline derivatives, including chloroanilines, can introduce defects and modify its electronic and magnetic properties. researchgate.net For instance, the attachment of aniline radicals to the graphene basal plane can generate a delocalized spin in the graphene π-electron system, leading to emergent magnetic behavior. researchgate.net Furthermore, the reduction of graphene oxide can be achieved using aniline, which simultaneously undergoes oxidative polymerization to form a reduced graphene oxide-polyaniline composite material with good specific capacitance for potential use in energy storage devices. researchgate.net

The principle of using surfactants to exfoliate graphene in a liquid phase is well-established. nih.govnih.gov Surfactants with both a hydrophobic tail and a hydrophilic head group can adsorb onto the graphene surface, preventing re-aggregation and facilitating dispersion in a liquid medium. rsc.orgmdpi.compresidency.ac.bd The structure of this compound, with its hydrophobic phenylpropoxy tail and the potential for the aniline head to be made more hydrophilic, suggests its potential as a component of a graphene-compatible surfactant. The presence of the amino group could facilitate exfoliation in aqueous or polar organic media. mdpi.compresidency.ac.bd

Table 2: Applications of Aniline Derivatives in Graphene Science

ApplicationAniline Derivative TypeMechanism/Benefit
Graphene FunctionalizationChloroanilines, NitroanilinesCovalent attachment, modification of electronic and magnetic properties researchgate.net
Graphene Oxide ReductionAnilineSimultaneous reduction and polymerization to form conductive composites researchgate.net
Graphene ExfoliationSurfactants with amino groupsNon-covalent interaction, stabilization of graphene dispersions mdpi.compresidency.ac.bd
Graphene-based CompositesAmine-functionalized grapheneImproved dispersion and interfacial interaction with polymer matrices researchgate.net

Future Research Directions and Perspectives

Design and Synthesis of Next-Generation Analogues with Tuned Molecular Profiles

The core structure of 3-Chloro-4-(3-phenylpropoxy)aniline offers numerous opportunities for the rational design and synthesis of next-generation analogues with fine-tuned molecular properties. The synthesis of related substituted anilines provides a foundational methodology. For instance, the synthesis of 3-chloro-4-(4-chlorophenoxy)aniline (B1584236) involves the reaction of 4-chlorophenol (B41353) with 3,4-dichloronitrobenzene, followed by reduction of the nitro group. nih.gov A similar approach could be adapted for this compound, likely starting from 3-phenylpropanol and a suitable chloro-nitro-benzene derivative.

Future synthetic efforts could focus on modifying three key regions of the molecule: the aniline (B41778) ring, the phenylpropoxy side chain, and the linker.

Aniline Ring Modifications: Introduction of different substituents on the aniline ring can modulate the compound's electronic properties, lipophilicity, and metabolic stability. For example, replacing the chloro group with fluoro or trifluoromethyl groups could enhance binding affinity to specific biological targets.

Phenylpropoxy Side Chain Alterations: The phenylpropoxy chain can be altered in length, rigidity, and substitution. Introducing substituents on the terminal phenyl ring can influence protein-ligand interactions. Replacing the flexible propoxy linker with more rigid structures could lock the molecule into a specific conformation, potentially increasing potency and selectivity.

Linker and Isosteres: The ether linkage is a key structural feature. Exploring isosteric replacements, such as thioethers or amino linkers, could lead to analogues with different physicochemical properties and biological activities.

A variety of synthetic methods for creating substituted anilines can be employed, including metal-free approaches which offer advantages in terms of reduced toxicity and cost. biomedpharmajournal.org The development of a diverse library of analogues will be crucial for establishing structure-activity relationships (SAR) and identifying lead compounds for further development.

Advanced Computational Investigations for Predictive Modeling and Discovery

Computational chemistry offers powerful tools to guide the design and discovery of novel analogues of this compound. Density Functional Theory (DFT) calculations can be employed to understand the electronic structure, reactivity, and spectroscopic properties of the molecule and its derivatives. Such studies have been used to investigate intramolecular radical additions to substituted anilines, providing insights into reaction mechanisms and energetics. nih.gov

Quantitative Structure-Activity Relationship (QSAR) studies will be instrumental in correlating the structural features of the aniline analogues with their biological activities. By building predictive models, researchers can prioritize the synthesis of compounds with the highest probability of success, thereby saving time and resources. For example, QSAR models have been used to correlate the toxicity of substituted anilines with descriptors for hydrogen bonding capacity, such as EHOMO, ELUMO, and Q(+), suggesting that the hydrogen-bonding ability of the amino group is a key determinant of activity. uni.lu

Molecular docking simulations can be used to predict the binding modes of this compound analogues within the active sites of potential biological targets. This information can guide the design of new derivatives with improved binding affinities and selectivities. Furthermore, computational prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) properties can help in the early identification of candidates with favorable pharmacokinetic profiles. nih.gov

Expanding the Biological Target Landscape for Therapeutic Exploration

The structural similarity of this compound to known bioactive molecules suggests a range of potential therapeutic applications that merit investigation. A closely related compound, 3-chloro-4-(4-chlorophenoxy)aniline, has demonstrated antiplasmodial activity, inhibiting the growth of Plasmodium falciparum both in vitro and in vivo. nih.gov This suggests that this compound and its analogues could be explored as potential antimalarial agents.

Furthermore, derivatives of a structurally similar aniline, 3-chloro-4-(3-fluorobenzyloxy)aniline, have been designed as dual inhibitors of the epidermal growth factor receptor (EGFR) and ErbB-2 tyrosine kinases, which are important targets in cancer therapy. This highlights the potential for developing analogues of this compound as anticancer agents.

The broad range of biological activities reported for substituted anilines, including antibacterial, antifungal, and anti-inflammatory properties, further expands the potential therapeutic landscape for this class of compounds. High-throughput screening of a library of this compound analogues against a diverse panel of biological targets will be a critical step in identifying new therapeutic opportunities.

Development of Sustainable Synthetic Methodologies for Industrial Scalability

For any promising therapeutic candidate to be viable, the development of a sustainable and scalable synthetic process is essential. Traditional methods for the synthesis of amines and anilines often involve harsh reaction conditions and the use of hazardous reagents. Green chemistry principles offer a framework for developing more environmentally friendly and economically viable synthetic routes.

Key areas of focus for the sustainable synthesis of this compound and its analogues include:

Catalytic Methods: The use of catalytic amounts of reagents is a cornerstone of green chemistry. Research into novel catalysts, including metal-based and metal-free systems, can lead to more efficient and selective reactions.

Alternative Solvents: Replacing traditional volatile organic solvents with greener alternatives, such as water, supercritical fluids, or deep eutectic solvents, can significantly reduce the environmental impact of the synthesis. The use of deep eutectic solvents has shown promise in the synthesis of aromatic amines. nih.gov

Atom Economy: Synthetic routes should be designed to maximize the incorporation of all starting materials into the final product, minimizing waste. One-pot reactions and tandem processes can improve atom economy.

Renewable Feedstocks: Exploring the use of renewable starting materials can further enhance the sustainability of the synthesis.

By integrating these green chemistry approaches, it will be possible to develop manufacturing processes for this compound derivatives that are not only efficient and cost-effective but also environmentally responsible, a critical consideration for the pharmaceutical industry.

Q & A

Q. What strategies mitigate toxicity risks identified in preclinical studies?

  • Methodological Answer : Perform Ames tests for mutagenicity and hERG assays for cardiotoxicity. In silico toxicity prediction tools (e.g., Derek Nexus) flag structural alerts. Adjust dosing regimens based on maximum tolerated dose (MTD) studies in rodents. Include glutathione trapping assays to detect reactive metabolites .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.